molecular formula C22H28N2O B4439962 N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide

N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4439962
M. Wt: 336.5 g/mol
InChI Key: SBRHVBKPYIMPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as EPM, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets in cells. N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to modulate the activity of ion channels, receptors, and enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have various biochemical and physiological effects in cells and animals. In neuroscience, N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects. In oncology, N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death). In immunology, N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which may contribute to its immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide in lab experiments is its high potency and specificity for certain molecular targets, which allows for precise manipulation of cellular processes. However, one limitation is that N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide may have off-target effects or interact with other molecules in cells, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide. In neuroscience, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to determine its potential for treating neurodegenerative diseases. In oncology, further studies are needed to optimize the dosing and delivery of N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide for cancer therapy, as well as to investigate its potential for combination therapy with other drugs. In immunology, further studies are needed to determine the optimal conditions for using N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide to modulate the immune response in various disease states. Additionally, further studies are needed to investigate the safety and toxicity of N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide in humans.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In immunology, N-(2-ethyl-6-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-3-19-9-7-8-17(2)21(19)23-22(25)20-12-10-18(11-13-20)16-24-14-5-4-6-15-24/h7-13H,3-6,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRHVBKPYIMPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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